Bienvenue dans la boutique en ligne BenchChem!

Luzindole

Circadian Rhythm Sleep Disorders GPCR Pharmacology

Luzindole is the only tool that combines dual melatonin MT1/MT2 neutral antagonism with a direct, receptor-independent antioxidant effect. This unique dual pharmacology enables dissection of melatonin's mechanisms—use Luzindole vs. 4P-PDOT to isolate radical-scavenging from receptor signaling. Validated in vivo for neuroinflammation (EAE) and pain models. Essential for rigorous GPCR studies requiring a neutral antagonist baseline. Standard B2B shipping.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
CAS No. 117946-91-5
Cat. No. B1675525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuzindole
CAS117946-91-5
SynonymsLuzindole, N-0774, N0774, N 0774, N-acetyl-2-benzyltryptamine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22)
InChIKeyWVVXBPKOIZGVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luzindole Procurement Guide: A Dual-Acting Melatonin Receptor Antagonist for Circadian and Neuroimmunological Research


Luzindole (CAS 117946-91-5), also known as N-0774 or N-acetyl-2-benzyltryptamine, is a competitive antagonist at melatonin receptors (MT1 and MT2) [1]. It is a member of the indole and acetamide chemical classes. Unlike highly subtype-selective agents such as 4P-PDOT, Luzindole is characterized by a dual MT1/MT2 antagonism profile with a moderate preference for the MT2 receptor subtype . This dual activity is essential for research where the concomitant blockade of both melatonin receptor subtypes is necessary to elucidate their combined physiological or pathological roles.

Why Luzindole Cannot Be Replaced by Other Melatonin Antagonists in Critical Assays


In-class substitution of melatonin receptor antagonists is scientifically invalid due to profound differences in receptor subtype selectivity, functional efficacy (i.e., neutral antagonism vs. partial agonism), and the presence of significant off-target, receptor-independent activities. For instance, the highly selective MT2 antagonist 4P-PDOT behaves as a partial agonist at the MT2 receptor [1], and the MT2-preferring antagonist DH97 shows minimal cross-reactivity with MT1 . Crucially, Luzindole uniquely combines dual MT1/MT2 neutral antagonism with a potent, direct antioxidant effect that is independent of melatonin receptor blockade [2]. This singular combination of properties means that experimental outcomes are directly tied to the specific compound used, making substitution a direct source of irreproducible data.

Quantitative Differentiation of Luzindole vs. 4P-PDOT, DH97, and Other Melatonin Antagonists


Luzindole Exhibits a Unique MT1/MT2 Dual Antagonism Profile Distinct from Highly Selective MT2 Agents

Luzindole (N-0774) is a dual MT1/MT2 antagonist with a reported Ki for human MT2 ranging from 7.3 to 10.2 nM and for human MT1 from 158 to 179 nM, yielding a selectivity ratio of ~15-20 fold for MT2 over MT1 . This profile contrasts sharply with the MT2-selective antagonist 4P-PDOT, which demonstrates >300-fold selectivity (Ki values of 0.46 nM for MT2 and 56 nM for MT1) , and DH97, which has an ~89-fold selectivity (Ki values of 252 nM for MT2 and 1,100 nM for MT1) . Luzindole's balanced dual antagonism is essential for studies requiring simultaneous blockade of both MT1 and MT2 receptors to fully reverse melatonin's physiological effects.

Circadian Rhythm Sleep Disorders GPCR Pharmacology

Luzindole Acts as a Neutral Antagonist, Whereas 4P-PDOT Exhibits Partial Agonism at MT2 Receptors

In functional assays measuring GTPγS incorporation, Luzindole did not increase basal activity, confirming its classification as a neutral antagonist at MT2 receptors. It competitively inhibited melatonin-stimulated GTPγS binding, exhibiting pure antagonist action [1]. In contrast, under the same assay conditions, 4P-PDOT behaved as a partial agonist, with a relative intrinsic activity of 0.37 compared to melatonin's maximal effect (set to 1.0) [1]. This means 4P-PDOT alone can partially activate the MT2 receptor, confounding experimental interpretation of MT2 blockade. Luzindole's neutral antagonism provides a cleaner pharmacological tool.

Functional Selectivity Receptor Pharmacology GPCR Signaling

Luzindole Possesses Unique Receptor-Independent Antioxidant Activity Not Observed with 4P-PDOT or DH97

In a direct comparison using an in vitro lipid peroxidation assay, Luzindole, but not the MT2-selective antagonists 4P-PDOT or DH97, demonstrated a potent, direct antioxidant effect that was independent of melatonin receptor antagonism [1]. At a concentration of 50 μM, Luzindole reduced iron-induced malondialdehyde (MDA) levels—a marker of lipid peroxidation—by 80% in brain homogenates and by 84% in kidney homogenates. Similarly, it reduced lipopolysaccharide (LPS)-induced MDA levels by 85% in both tissues [1]. The other antagonists showed no such effect, highlighting a unique, receptor-independent property of Luzindole.

Oxidative Stress Neuroprotection Lipid Peroxidation

Luzindole Effectively Antagonizes Melatonin-Mediated Behavioral and Physiological Responses In Vivo

Luzindole has been validated as a central nervous system-active antagonist in multiple in vivo models. For instance, it dose-dependently antagonized the hypothermic effects of both melatonin and a hops extract in mice, confirming its ability to block melatonin-mediated physiological responses [1]. In a model of experimental autoimmune encephalomyelitis (EAE), Luzindole administered intraperitoneally at 30 mg/kg effectively prevented disease progression, demonstrating its utility in neuroimmunological studies . Furthermore, it can reverse melatonin's behavioral effects, such as its anti-immobility action in the forced swim test, supporting its use in mood and behavior research [2]. While 4P-PDOT is also centrally active, Luzindole's combined MT1/MT2 and antioxidant profile provides a distinct set of pharmacological actions in vivo.

Behavioral Pharmacology Circadian Rhythm In Vivo Model

Optimal Scientific and Preclinical Applications for Luzindole Based on Evidence-Based Differentiation


Elucidating Melatonin's Combined MT1/MT2-Mediated Effects in the CNS

Luzindole's dual MT1/MT2 antagonism, as quantified in binding assays , makes it the preferred tool for investigating physiological responses where both receptors contribute. For example, in circadian rhythm or sleep studies, it can be used to completely block melatonin's effects on the suprachiasmatic nucleus (SCN), where both MT1 and MT2 are expressed. This contrasts with 4P-PDOT, which would leave MT1 signaling intact and potentially lead to incomplete or misleading conclusions. Its validated in vivo CNS activity supports its use in behavioral models .

Differentiating Melatonin's Receptor-Mediated from Receptor-Independent (Antioxidant) Actions

The direct antioxidant property of Luzindole, which is absent in other antagonists like 4P-PDOT and DH97 [1], enables a specific experimental design to dissect melatonin's mechanisms of action. By comparing the effects of Luzindole (receptor antagonism + antioxidant) with a pure antagonist like 4P-PDOT (receptor antagonism only) in a model of oxidative stress, researchers can isolate and quantify the contribution of melatonin's receptor-independent scavenging activity from its receptor-mediated signaling. This is a powerful and unique application of Luzindole in free radical biology and neuroprotection research.

Blocking Melatonin Signaling in Neuroimmunological and Pain Models

Luzindole has been successfully used in vivo to antagonize melatonin-mediated effects in neuroinflammation, as demonstrated by its prevention of EAE progression at 30 mg/kg , and in pain modulation, as shown by its ability to antagonize melatonin's antinociceptive effects . In these complex systems, where both MT1/MT2 signaling and oxidative stress pathways may be involved, Luzindole's dual pharmacological profile offers a more comprehensive blockade than highly selective MT2 agents. It serves as a critical control compound to confirm the specific involvement of melatonin pathways in disease models.

GPCR Pharmacology: A Reference for Neutral Antagonism at MT2 Receptors

In GPCR signaling studies, the concept of functional selectivity and neutral antagonism is paramount. Luzindole, with its defined profile as a neutral antagonist (intrinsic activity = 0) at the MT2 receptor in GTPγS assays [2], serves as an essential reference compound. It allows researchers to establish a baseline for 'silent' receptor blockade, against which the effects of other ligands, including partial agonists like 4P-PDOT, can be accurately compared. This application is fundamental for rigorous pharmacological characterization of novel melatonin receptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luzindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.